molecular formula C18H17NO4 B14445226 Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- CAS No. 74279-44-0

Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)-

Cat. No.: B14445226
CAS No.: 74279-44-0
M. Wt: 311.3 g/mol
InChI Key: KWYYUAYKQHNDOB-UHFFFAOYSA-N
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Description

Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- is a specialized organic compound that belongs to the class of hydroxylamines. This compound is characterized by the presence of both acetyl and methoxy groups attached to the hydroxylamine core, making it a versatile reagent in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- typically involves the acetylation of hydroxylamine derivatives. One common method includes reacting hydroxylamine with acetic anhydride in the presence of a base to form the N,O-diacetyl derivative. The subsequent introduction of the 2-methoxy-3-fluorenyl group can be achieved through nucleophilic substitution reactions using appropriate fluorenyl derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic activity is facilitated by the presence of the hydroxylamine group, which can donate electron density to form new bonds. The acetyl and methoxy groups further modulate its reactivity and stability, allowing for selective reactions under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- is unique due to its specific functional groups that provide a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industrial settings. Its ability to undergo selective reactions and form stable intermediates sets it apart from other hydroxylamine derivatives.

Properties

CAS No.

74279-44-0

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

[acetyl-(2-methoxy-9H-fluoren-3-yl)amino] acetate

InChI

InChI=1S/C18H17NO4/c1-11(20)19(23-12(2)21)17-10-16-14(9-18(17)22-3)8-13-6-4-5-7-15(13)16/h4-7,9-10H,8H2,1-3H3

InChI Key

KWYYUAYKQHNDOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=C(C=C2CC3=CC=CC=C3C2=C1)OC)OC(=O)C

Origin of Product

United States

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